Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. This compound is part of the quinoline family, which is recognized for its significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate under specific conditions. The reaction is catalyzed by triethylamine in diphenyl ether . Another method involves the use of copper salt-D-glucose to generate Cu(I) species in situ, with proline as a ligand and proton source in aqueous ethanol .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles, utilizing environmentally benign solvents and catalysts. Methods such as microwave irradiation and ultrasound irradiation are also used to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for halogenation; nitric acid for nitration.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antimalarial agent.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This compound also binds to DNA, interfering with replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methylquinoline
- 6-Bromo-2-hydroxyquinoline-4-carboxylic acid
- 7-Amino-2-hydroxy-4-methylquinoline
Uniqueness
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate stands out due to its unique combination of a chloro and ethyl ester group, which enhances its biological activity and makes it a valuable compound in drug discovery and development .
Biological Activity
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article delves into its biological activity, focusing on its potential applications in medicinal chemistry, particularly as an antimalarial agent, and its antibacterial and antifungal properties.
- Molecular Formula : C₁₂H₁₀ClN₁O₃
- Molecular Weight : 251.67 g/mol
- Appearance : Crystalline solid
- Melting Point : Approximately 297 °C
The compound's structure features a chloro group at position 7, a hydroxyl group at position 4, and a methyl group at position 2 of the quinoline ring, contributing to its unique chemical reactivity and biological activity .
Antimalarial Properties
This compound serves as an important intermediate in the synthesis of chloroquine, a well-known antimalarial drug. Studies have indicated that compounds within this class exhibit significant antimalarial activity by interfering with the heme detoxification pathway in Plasmodium falciparum, the causative agent of malaria .
Antibacterial and Antifungal Activity
Research has demonstrated that this compound possesses notable antibacterial and antifungal properties. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans. The mechanism of action is believed to involve the inhibition of key enzymes and disruption of cell membrane integrity .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:
- Inhibition of Enzymes : It acts as an inhibitor of RNA-dependent RNA polymerase, crucial for viral replication.
- Cell Cycle Interference : Compounds in this class can halt the cell cycle in cancer cells, leading to increased apoptosis .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity | Key Features |
---|---|---|---|
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | C₁₂H₉ClN₁O₃ | Antimalarial | Lacks methyl group at position 2 |
Ethyl 7-chloro-4-iodoquinoline-3-carboxylate | C₁₂H₉ClINO | Antibacterial | Contains iodine instead of hydroxyl |
Ethyl 7-chloro-6-fluoroquinoline-3-carboxylate | C₁₂H₉ClFNO₃ | Antifungal | Contains fluorine at position 6 |
This table highlights the structural diversity within the quinoline family while showcasing the unique features of this compound .
Case Studies and Research Findings
- Antimalarial Activity : A study demonstrated that derivatives of Ethyl 7-chloro-4-hydroxy-2-methylquinoline exhibited IC50 values in the low micromolar range against Plasmodium falciparum, indicating potent antimalarial effects .
- Antibacterial Efficacy : Another investigation reported that this compound displayed significant inhibition against Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Cancer Cell Line Studies : In vitro studies showed that Ethyl 7-chloro-4-hydroxy-2-methylquinoline induced cell cycle arrest in CCRF-CEM leukemia cells, leading to increased apoptosis rates .
Properties
CAS No. |
50593-26-5 |
---|---|
Molecular Formula |
C13H12ClNO3 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
ethyl 7-chloro-2-methyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(17)11-7(2)15-10-6-8(14)4-5-9(10)12(11)16/h4-6H,3H2,1-2H3,(H,15,16) |
InChI Key |
DGWOEPLHTLXEEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=CC(=C2)Cl)C |
Origin of Product |
United States |
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